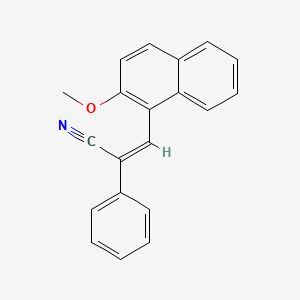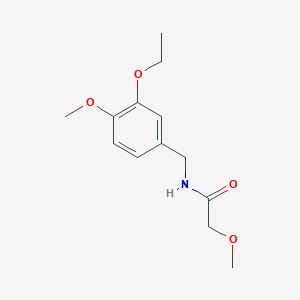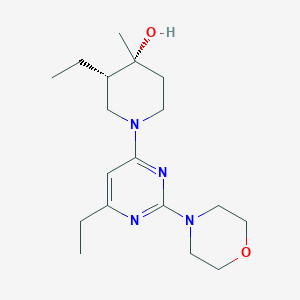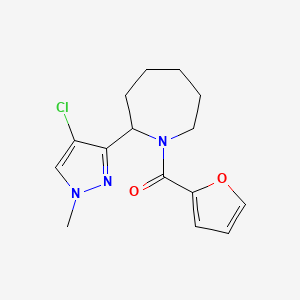
2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid, also known as CMAA, is a synthetic compound that has been gaining attention in the field of scientific research due to its various potential applications. This compound is a derivative of cinnamic acid and has been found to possess anti-inflammatory, anti-tumor, and antioxidant properties.
Mecanismo De Acción
The mechanism of action of 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid is not fully understood. However, it has been proposed that 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid may exert its anti-inflammatory and anti-tumor effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses as well as cell growth and survival. 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid may also exert its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation.
Biochemical and Physiological Effects:
2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid has been found to have various biochemical and physiological effects. In vitro studies have shown that 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α. 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cell lines. In addition, 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid has been found to possess antioxidant properties and has been shown to scavenge free radicals and inhibit lipid peroxidation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid in lab experiments is its synthetic nature, which allows for consistent and reproducible results. 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid is also relatively stable and can be stored for long periods of time. However, one limitation of using 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents. In addition, the mechanism of action of 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the study of 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid. One potential direction is the development of 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid-based drugs for the treatment of inflammatory diseases and cancer. Another potential direction is the study of the mechanism of action of 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid, which may provide insights into its potential applications. In addition, the study of the pharmacokinetics and pharmacodynamics of 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid may help to optimize its use in clinical settings.
Métodos De Síntesis
The synthesis of 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid involves the reaction between cinnamic acid and 4-methoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by column chromatography to obtain pure 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid.
Aplicaciones Científicas De Investigación
2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid has also been found to possess anti-tumor properties and has been studied for its potential use in cancer treatment. In addition, 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid has been found to have antioxidant properties and has been studied for its potential use in the prevention and treatment of oxidative stress-related diseases.
Propiedades
IUPAC Name |
(E)-3-(4-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-24-16-10-7-15(8-11-16)13-17(19(22)23)20-18(21)12-9-14-5-3-2-4-6-14/h2-13H,1H3,(H,20,21)(H,22,23)/b12-9+,17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTJKDIDQADNQZ-AAMUTCKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(3-fluoro-4-methylbenzyl)benzoyl]-2-(trifluoromethyl)morpholine](/img/structure/B5499169.png)
![(4aS*,8aR*)-6-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5499180.png)

![3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5499193.png)

![3-(2,5-dimethoxyphenyl)-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5499213.png)
![7-(3-chlorophenyl)-4-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5499220.png)
![methyl (6-oxodibenzo[cd,g]indazol-2(6H)-yl)acetate](/img/structure/B5499232.png)
![ethyl {[5-cyclopropyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5499246.png)
![2-ethyl-5-imino-6-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5499253.png)


![4-methyl-3-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B5499262.png)
![1'-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3H-spiro[2-benzofuran-1,4'-piperidin]-3-one dihydrochloride](/img/structure/B5499265.png)